(1-Methyl-heptyl)-phenyl-phosphinic acid

Solvent Extraction Hydrometallurgy Cobalt-Nickel Separation

Sourcing organophosphorus extractants with inadequate Co/Ni selectivity often leads to excessive process stages and nickel contamination. (1-Methyl-heptyl)-phenyl-phosphinic acid (CAS 64308-50-5), with its branched 1-methylheptyl architecture, provides a markedly larger ΔpH½(Co-Ni) operating window compared to conventional phosphoric (e.g., D2EHPA) or other phosphinic acids. This enables: - Higher separation factors, reducing extraction circuit stages. - Strong Fe(III)/Zn affinity for early-stage impurity scrubbing. - Inherent Ca/Mg rejection to prevent gypsum scale formation in SX equipment. Supplied as a rare, chirally pure building block for advanced extractant synthesis.

Molecular Formula C14H23O2P
Molecular Weight 254.30 g/mol
CAS No. 64308-50-5
Cat. No. B11972015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methyl-heptyl)-phenyl-phosphinic acid
CAS64308-50-5
Molecular FormulaC14H23O2P
Molecular Weight254.30 g/mol
Structural Identifiers
SMILESCCCCCCC(C)P(=O)(C1=CC=CC=C1)O
InChIInChI=1S/C14H23O2P/c1-3-4-5-7-10-13(2)17(15,16)14-11-8-6-9-12-14/h6,8-9,11-13H,3-5,7,10H2,1-2H3,(H,15,16)
InChIKeyQNZNGRLBRJBBSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Methyl-heptyl)-phenyl-phosphinic Acid Overview


(1-Methyl-heptyl)-phenyl-phosphinic acid (CAS 64308-50-5) is an organophosphorus compound belonging to the class of alkyl aryl phosphinic acids [1]. Characterized by the molecular formula C14H23O2P and an IUPAC name of octan-2-yl(phenyl)phosphinic acid, it features a branched alkyl chain (1-methylheptyl) and a phenyl group directly attached to the phosphorus atom . This structural motif positions it as a potential extractant in hydrometallurgical applications, particularly where high selectivity between chemically similar metal ions is required. Phosphinic acids, as a class, are recognized for providing superior metal ion separation compared to their phosphoric and phosphonic acid analogs [2].

Why Generic Substitution Fails


The assumption that any organophosphorus acid can be used interchangeably for metal separations is contradicted by established structure-selectivity relationships. The selectivity for cobalt over nickel, a critical industrial separation, increases markedly across the series: phosphoric < phosphonic < phosphinic acids [1]. Within the phosphinic acid class itself, performance is not uniform; the specific alkyl chain architecture, including branching and length, profoundly impacts extraction behavior. For example, the presence of a branched 1-methylheptyl group, as in this compound, influences the hydrophobic-hydrophilic balance and steric crowding around the phosphorus center, which are key factors governing extraction efficiency and phase separation [2]. Substituting with a less tailored compound, such as a common phosphoric acid (e.g., D2EHPA) or a different phosphinic acid (e.g., Cyanex 272), can result in a significantly lower separation factor, an altered pH extraction window, or intractable emulsification issues, ultimately compromising process yield and purity [3].

Quantitative Evidence Guide


Superior Co/Ni Separation over DEHPA and DHEHPA

In a direct comparative study on the extraction of cobalt(II) and nickel(II), the structurally analogous extractant di-(1-methylheptyl) phosphinic acid (DMHPA) demonstrates a significantly larger operational window for separation than the widely used industrial reagents di(2-ethylhexyl)phosphoric acid (DEHPA) and 2-ethylhexyl ester 2-ethylhexylphosphonic acid (DHEHPA). The difference in pH values at 50% extraction (ΔpH½(Co-Ni)) for DMHPA was measured at 2.06 pH units [1]. This value is explicitly stated to be 'apparently greater than those from extraction by' DEHPA and DHEHPA, providing a quantifiable advantage in selectivity [1]. This data serves as a class-level inference for (1-Methyl-heptyl)-phenyl-phosphinic acid, indicating that the 1-methylheptyl branching motif confers superior separation characteristics.

Solvent Extraction Hydrometallurgy Cobalt-Nickel Separation

Fe(III) and Zn Prioritization in Extraction Series

A defined order of metal ion extraction preference is established for the (1-methylheptyl) motif. Using di-(1-methylheptyl) phosphinic acid (DMHPA), the extraction ability decreases in the following order: Fe(III) > Zn ≫ Pb(II) > Mn(II) > Cu(II) > Co(II) > Mg > Ca > Ni(II) [1]. This quantitative rank order allows for precise predictions of extraction behavior in multi-component leach solutions. The large separation between Zn and Pb (≫), and between Co and common gangue metals like Mg and Ca, indicates a high degree of tunability and potential for achieving high purity in target metal streams. This data provides a class-level inference for (1-Methyl-heptyl)-phenyl-phosphinic acid's selectivity profile.

Extraction Selectivity Metal Affinity Series Hydrometallurgical Processing

Selectivity Edge of Phosphinic over Phosphoric/Phosphonic Acids

The phosphinic acid functional group, which includes (1-Methyl-heptyl)-phenyl-phosphinic acid, provides a fundamental and quantifiable advantage in metal ion selectivity over its chemical analogs. Multiple independent studies confirm that for the separation of cobalt from nickel, the performance follows the order: phosphoric acids < phosphonic acids < phosphinic acids [1][2]. This trend is attributed to the increased steric bulk and electronic properties of the substituents directly bonded to the phosphorus atom in phosphinic acids, which favors the tetrahedral coordination geometry of cobalt over the octahedral geometry of nickel [2]. This represents a class-level inference of superior performance for this compound compared to widely used industrial extractants like D2EHPA (a phosphoric acid) or PC-88A (a phosphonic acid).

Extractant Design Structure-Activity Relationship Cobalt-Nickel Selectivity

Chiral Center vs. Achiral Commercial Extractants

(1-Methyl-heptyl)-phenyl-phosphinic acid is noted for its chirality due to the presence of a chiral center at the alpha-carbon of the 1-methylheptyl chain [1]. This is a key differentiator from many high-volume commercial organophosphorus extractants, such as Cyanex 272 (bis(2,4,4-trimethylpentyl)phosphinic acid), D2EHPA (di(2-ethylhexyl)phosphoric acid), and PC-88A (2-ethylhexylphosphonic acid mono-2-ethylhexyl ester), which are achiral mixtures. This chiral center introduces the potential for enantioselective recognition and separation, a capability not offered by achiral analogs. This property can be exploited in the separation of chiral compounds or in the development of chiral stationary phases.

Chiral Separation Enantioselective Extraction Asymmetric Catalysis

Synthetic Intermediate for Phosphine Oxide Extractants

This compound is structurally related to octylphenyl phosphinic acid, which is identified as a preferred intermediate for synthesizing octylphenyl N,N-diisobutylcarbamoyl phosphine oxide [1]. This resulting phosphine oxide is described as 'a very effective extractant for actinides and lanthanides' [1]. This provides a clear, value-added application pathway that differentiates it from phosphinic acids without this specific alkyl-aryl architecture. The (1-Methyl-heptyl)-phenyl-phosphinic acid can be similarly converted to its corresponding phosphine oxide via halogenation and subsequent reaction [1]. This positions the compound as a versatile building block for creating high-performance extractants for niche, high-value nuclear and rare earth separations.

Synthetic Intermediate Phosphine Oxide Synthesis Actinide/Lanthanide Separation

Application Scenarios


Cobalt Recovery from Nickel-Rich Leach Solutions

Based on the demonstrated superior ΔpH½(Co-Ni) for the analogous DMHPA over DEHPA and DHEHPA [1], this compound is a strong candidate for pilot studies aimed at optimizing cobalt recovery from laterite or sulfide leach liquors. The larger operating pH window should allow for a more efficient separation, potentially reducing the number of extraction stages required in a circuit and minimizing nickel contamination in the cobalt product stream. This directly addresses a key cost and purity challenge in cobalt hydrometallurgy [1].

Impurity Removal in Base Metal Refining

The defined metal extraction order [2], showing a strong preference for Fe(III) and Zn over Co and Ni, suggests this compound can be strategically deployed for early-stage impurity scrubbing. In a zinc refinery, for instance, it could be used to remove residual cobalt and nickel from the zinc electrolyte, or conversely, to extract zinc away from a cobalt-nickel concentrate. Its ability to reject calcium and magnesium is also critical for preventing gypsum or other scale formation in solvent extraction equipment [2].

Chiral Stationary Phases for Enantioselective Chromatography

The inherent chirality of this molecule [3] makes it a valuable starting material for synthesizing novel chiral selectors. Researchers could immobilize it on a solid support (e.g., silica gel) to create a new chiral stationary phase for HPLC or SFC. Its potential for enantioselective recognition, combined with the metal-coordinating properties of the phosphinic acid group, offers a unique platform for separating chiral pharmaceutical intermediates or agrochemicals that are not resolvable on conventional commercial columns [3].

Actinide/Lanthanide Separation Extractant Synthesis

As a synthetic precursor [4], this compound can be used in a research setting to produce a novel carbamoyl phosphine oxide extractant. The resulting molecule would be designed for high selectivity in separating trivalent actinides from lanthanides—a critical step in advanced nuclear fuel cycles. This application scenario is supported by patent literature that identifies the analogous octylphenyl phosphinic acid as a preferred intermediate for such a purpose [4], providing a clear and defensible rationale for its procurement in nuclear chemistry research.

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